2-phenoxy-N-(prop-2-en-1-yl)butanamide
Description
2-Phenoxy-N-(prop-2-en-1-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenoxy group at the 2-position and an allylamine (prop-2-en-1-yl) group at the N-terminus.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-phenoxy-N-prop-2-enylbutanamide |
InChI |
InChI=1S/C13H17NO2/c1-3-10-14-13(15)12(4-2)16-11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3,(H,14,15) |
InChI Key |
XXAIQAFOIYAWAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCC=C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(prop-2-en-1-yl)butanamide typically involves the reaction of phenoxyacetic acid with butanoyl chloride to form phenoxybutanamide. This intermediate is then reacted with allylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(prop-2-en-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybutanoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-phenoxy-N-(prop-2-en-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(prop-2-en-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The prop-2-en-1-yl substituent may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Enzyme Inhibition Potential
- PDE5 Inhibition: Compounds like 3-oxo-N-(thiazol-2-yl)butanamide derivatives exhibit 100% PDE5 inhibition via hydrogen bonding and π-π stacking, akin to sildenafil. The target compound’s phenoxy group may similarly engage aromatic interactions in enzyme active sites .
- CTPS1 Inhibition : Patent butanamide derivatives with chloropyridinyl and sulfonamido groups show potent CTPS1 inhibition. The target compound’s allyl group could mimic hydrophobic interactions of cyclopropane substituents in these analogs .
Receptor Binding
- Angiotensin II Receptor Antagonism : 3-(Prop-2-en-1-yl)thiazol derivatives demonstrate antihypertensive effects via docking to angiotensin II receptors. The allyl group in the target compound may similarly stabilize receptor-ligand complexes through hydrophobic and van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
